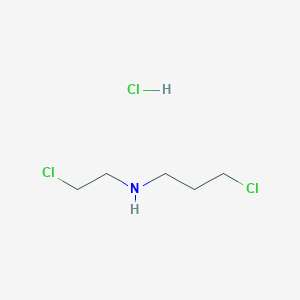

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGGBVXKANMEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228872 | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78218-47-0 | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)(3-chloropropyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride chemical structure and properties

An In-Depth Technical Guide to (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride

Executive Summary

This compound is a bifunctional alkylating agent of significant interest to the synthetic chemistry and pharmaceutical development communities. Its structure, featuring a secondary amine with two distinct chloroalkyl chains, presents a versatile platform for the synthesis of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthetic pathways, and core reactivity principles. We delve into its application as a precursor, particularly in the formation of substituted piperidines, and furnish detailed safety and handling protocols essential for laboratory practice. This document is intended to serve as a foundational resource for researchers leveraging this potent intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a chemical reagent are critical for its appropriate application and handling. This compound is identified by its unique combination of a secondary amine core flanked by a 2-chloroethyl group and a 3-chloropropyl group, supplied as a hydrochloride salt. This salt form enhances stability and simplifies handling compared to the free amine.

Table 1: Compound Identification [1][2]

| Identifier | Value |

|---|---|

| IUPAC Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride[2] |

| Synonyms | (2-Chloroethyl)(3-chloropropyl)amine HCl, Ifosfamide Impurity E[3][4] |

| CAS Number | 78218-47-0[1][2] |

| Molecular Formula | C₅H₁₁Cl₂N · HCl[1][2] |

| Molecular Weight | 192.51 g/mol [1][2] |

| Canonical SMILES | C(CCNCCCl)Cl.Cl[2] |

| InChI Key | PRXKFOYOKSXOGO-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to light beige crystalline powder | [5] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | Store below +30°C, protect from moisture | [5] |

| Stability | Stable under normal conditions; hygroscopic |[5][6] |

Note: Specific quantitative data such as melting point for this exact compound is not widely published. Data for analogous compounds like 2-Chloroethylamine hydrochloride (m.p. 140-150 °C) suggests it is a solid at room temperature.[5]

Rationale for Synthesis: The Chlorination of Amino Alcohols

The synthesis of haloalkane structures from their corresponding alcohols is a cornerstone of organic synthesis. For producing compounds like this compound, the precursor would logically be N-(2-hydroxyethyl)-3-hydroxypropylamine. The conversion of the hydroxyl groups to chlorides is typically achieved using potent chlorinating agents.

A common and effective method involves the use of thionyl chloride (SOCl₂). This reagent is particularly advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[7] An alternative, though less common for this specific transformation, involves using hydrogen chloride gas, often with a Lewis acid catalyst, a method noted in the synthesis of similar compounds like tris(2-chloroethyl)amine hydrochloride.[8][9]

The causality behind this choice of reagents lies in the high reactivity of thionyl chloride with alcohols, proceeding through a chlorosulfite intermediate which then undergoes intramolecular nucleophilic substitution by the chloride ion. The reaction is typically performed in an inert solvent, and the resulting amine hydrochloride often precipitates directly or is isolated after solvent removal.

Workflow 1: Conceptual Synthetic Pathway

The diagram below illustrates the logical transformation from a diol precursor to the target dichloroamine hydrochloride.

Caption: Conceptual synthesis of the target compound from its diol precursor.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its nature as a bifunctional electrophile. The two chloroalkyl chains are susceptible to nucleophilic substitution, making the molecule an excellent building block for constructing nitrogen-containing heterocycles.

Core Reactivity: Intramolecular Cyclization

In the presence of a base, the hydrochloride salt is neutralized to the free amine. This free amine can then act as an internal nucleophile. Through an intramolecular Sₙ2 reaction, the nitrogen atom can attack one of the electrophilic carbons bearing a chlorine atom, displacing the chloride and forming a cyclic structure. Given the chain lengths, the most probable cyclization product is a substituted piperidine . This transformation is a powerful method for accessing the piperidine core, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceutical agents.[10][11]

The choice of which chloroalkyl group reacts first can depend on reaction conditions, but the formation of a six-membered ring (piperidine) is generally kinetically and thermodynamically favored over the formation of larger rings.

Application: Synthesis of N-Aryl Piperazines and Related Heterocycles

While this specific molecule is primed for piperidine synthesis, analogous compounds like bis(2-chloroethyl)amine hydrochloride are workhorses for the synthesis of piperazines.[12] The reaction involves condensation with a primary aniline derivative.[7][12] The process involves two sequential nucleophilic substitution reactions where the aniline nitrogen displaces both chloride ions, forming the six-membered piperazine ring. This highlights the general utility of bis(haloalkyl)amines in heterocyclic synthesis.

Workflow 2: Reactivity and Cyclization Pathway

This diagram illustrates the primary reactive fate of the compound leading to a key heterocyclic core.

Caption: Primary reaction pathway illustrating intramolecular cyclization.

Exemplary Protocol: Synthesis of an N-Aryl Piperazine using an Analogous Reagent

To illustrate the practical application of this class of compounds, the following is a generalized protocol for the synthesis of 1-(3-chlorophenyl)piperazine using bis(2-chloroethyl)amine hydrochloride, adapted from industrial manufacturing processes.[7] This protocol serves as a self-validating system; successful formation of the product confirms the bifunctional reactivity of the haloalkylamine reagent.

Objective: To synthesize 1-(3-chlorophenyl)piperazine via cyclocondensation.

Materials:

-

3-Chloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Water

-

Toluene (for extraction)

Procedure:

-

Vessel Charging: To a suitable reaction vessel, charge water (745 parts), 3-chloroaniline (305 parts), bis(2-chloroethyl)amine hydrochloride (427 parts), and sodium hydroxide (287 parts) at ambient temperature.[7]

-

Reaction: Heat the reaction mixture to 90°C and maintain for approximately 15 hours. The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the aniline on the chloroethyl groups.

-

Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC) to confirm the consumption of starting materials.

-

Workup: Upon completion, cool the reaction mixture to 35°C.

-

Extraction: Add toluene (916 parts) to the cooled mixture and stir for 2 hours to extract the organic product.

-

Phase Separation: Allow the layers to separate and collect the organic (toluene) layer.

-

Purification: The organic layer can be washed with water, and the solvent is then removed via distillation. The final product, 1-(3-chlorophenyl)piperazine, can be further purified if necessary (e.g., by vacuum distillation or crystallization).

Safety, Handling, and Toxicology

Compounds containing the bis(2-chloroethyl)amine moiety are analogues of nitrogen mustards, which are known alkylating agents. They are considered hazardous and must be handled with extreme caution.[12] While specific toxicological data for this compound is limited, the data for analogous structures like bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) and tris(2-chloroethyl)amine hydrochloride (CAS 817-09-4) should be considered instructive.[13][14]

Table 3: GHS Hazard Information for Analogous Compounds

| Hazard Statement | Description | Class | Source |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral | [13][15] |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion/Irritation | [13][15] |

| H351 | Suspected of causing cancer | Carcinogenicity | [14] |

| H341 | Suspected of causing genetic defects | Germ Cell Mutagenicity | [5][15] |

| H290 | May be corrosive to metals | Corrosive to Metals |[13] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[12][16]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][15] The compound is hygroscopic and should be protected from moisture.[5][6]

-

Spill Response: In case of a spill, evacuate the area. Wear full protective gear, including respiratory protection. Dampen solid spills with water to prevent dusting before carefully sweeping into a suitable container for disposal.[16]

-

Disposal: Dispose of waste material at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[13][15]

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its bifunctional electrophilic nature provides a direct and efficient route for the synthesis of nitrogen-containing heterocycles, particularly substituted piperidines, which are of high value in drug discovery and development. Understanding its chemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the research laboratory. This guide serves to equip researchers with the necessary technical knowledge to harness the synthetic potential of this versatile building block.

References

-

This compound. LGC Standards.

-

3-Chloro-N-(2-chloroethyl)propan-1-amine Hydrochloride Chemical Data. LGC Standards.

-

Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Sigma-Aldrich.

-

Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Thermo Fisher Scientific.

-

Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride (2025-09-09). Thermo Fisher Scientific.

-

Bis(2-chloroethyl)amine hydrochloride Safety Information. Santa Cruz Biotechnology.

-

Safety Data Sheet for 3-Chloropropylamine hydrochloride. Fisher Scientific.

-

(2-chloroethyl)(2-chloropropyl)amine hydrochloride. American Elements.

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.

-

2-Chloroethylamine hydrochloride | 870-24-6. ChemicalBook.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC), National Center for Biotechnology Information (NCBI).

-

1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem, National Center for Biotechnology Information (NCBI).

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Royal Society of Chemistry (RSC) Publishing.

-

Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.

-

Synthesis of piperidines. Organic Chemistry Portal.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

-

This compound (Chinese). LGC Standards.

-

Preparation method of tris (2-chloroethyl) amine hydrochloride. Google Patents.

-

Preparation method of tris(2-chloroethyl)amine hydrochloride. Patsnap.

-

Manufacturing Process of Bis (2-Chloro Ethyl Amine) Hydrochloride. Gujarat Pollution Control Board.

-

This compound Product Information. LGC Standards.

-

Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center (DTIC).

-

2-Chloroethylamine hydrochloride. PubChem, National Center for Biotechnology Information (NCBI).

-

Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR spectrum. ChemicalBook.

-

3-chloro-N-(2-chloroethyl)propan-1-amine. PubChem, National Center for Biotechnology Information (NCBI).

-

Tris(2-chloroethyl)amine hydrochloride. PubChem, National Center for Biotechnology Information (NCBI).

-

Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride. BVS.

Sources

- 1. This compound [lgcstandards.com]

- 2. This compound [lgcstandards.com]

- 3. This compound [lgcstandards.com]

- 4. 3-chloro-N-(2-chloroethyl)propan-1-amine | C5H11Cl2N | CID 3060542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]

- 9. Preparation method of tris(2-chloroethyl)amine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Tris(2-chloroethyl)amine hydrochloride | C6H13Cl4N | CID 61220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Characterization of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: A Technical Guide

Foreword: Navigating the Spectroscopic Landscape of a Niche Molecule

Molecular Structure and Its Spectroscopic Implications

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride (C₅H₁₁Cl₂N·HCl) is a secondary amine hydrochloride salt. The presence of two distinct chloroalkyl chains and a protonated amine function dictates the key features we anticipate in its spectra. Understanding the electronic environment of each proton and carbon atom is crucial for interpreting the NMR data, while the vibrational modes of the various bonds will define the IR spectrum, and the molecule's fragmentation behavior under ionization will shape the mass spectrum.

Solubility and Stability of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its high reactivity, stemming from the two chloroethyl/propyl groups, makes it a molecule of significant interest as a synthetic intermediate, but also a potential process-related impurity with genotoxic properties. A thorough understanding of its solubility and stability is paramount for its safe handling, accurate quantification, and the development of robust manufacturing processes and stable formulations. This guide provides a detailed examination of the physicochemical properties, solubility characteristics, and degradation pathways of this compound. It offers field-proven experimental protocols and discusses the underlying chemical principles to empower researchers in pharmaceutical development and chemical synthesis.

Introduction: The Double-Edged Sword of Reactivity

Nitrogen mustards are characterized by the chloroalkylamine functional group. Their utility and toxicity are both rooted in the ability of the nitrogen atom to displace the adjacent chloride via intramolecular cyclization, forming a highly strained and electrophilic aziridinium ion. This cation readily reacts with nucleophiles, including water and, critically, biological macromolecules like DNA. This compound possesses two such reactive centers, heightening its potential as a cross-linking agent or a source of multiple degradation products.

As an intermediate, it is a versatile building block for more complex molecules.[1] However, if present as an impurity in a drug substance, it poses a significant safety risk due to its potential for genotoxicity. Therefore, regulatory bodies mandate strict control over such impurities. This necessitates a deep understanding of its behavior in various chemical environments. This guide addresses the critical aspects of solubility, which dictates solvent selection for synthesis and analysis, and stability, which is essential for developing stability-indicating analytical methods, designing forced degradation studies, and ensuring safe storage.[2][3]

Physicochemical Profile

A clear understanding of the fundamental properties of a compound is the foundation for all subsequent experimental work.

| Property | Value | Source |

| Chemical Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | [4] |

| Synonyms | (2-Chloroethyl)(3-chloropropyl)amine HCl | [5] |

| CAS Number | 78218-47-0 | [4] |

| Molecular Formula | C₅H₁₁Cl₂N · HCl | [4] |

| Molecular Weight | 192.51 g/mol | [4] |

| Appearance | Typically a white to off-white solid or crystalline powder. | [6] |

Solubility Profile: Predicting and Quantifying Behavior

The solubility of this compound is primarily governed by its ionic nature as a hydrochloride salt. This salt form significantly increases its polarity compared to the free base.

Theoretical Solubility

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The hydrochloride salt will readily dissociate, and the resulting ions will be effectively solvated by the polar solvent molecules through ion-dipole interactions and hydrogen bonding. For the related compound 2-Chloroethylamine hydrochloride, high water solubility is reported.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. These solvents can solvate the cation effectively but are less efficient at solvating the chloride anion compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): Poor solubility is expected. The high lattice energy of the ionic solid cannot be overcome by the weak van der Waals forces offered by these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Limited solubility is anticipated, though it may be higher than in nonpolar hydrocarbon solvents.

Experimental Workflow for Solubility Determination

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility Measurement

-

Preparation: Add a pre-weighed excess amount of this compound to several vials, ensuring visible solid material remains.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent, pre-equilibrated to the target temperature (e.g., 25°C), to each vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for at least 24 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration. The solubility is reported in units such as mg/mL or µg/mL.

Data Summary Table

Researchers should use a structured table to log and compare solubility data across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | Clear solution, rapid dissolution | |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dichloromethane (DCM) | 25 | Suspension, low solubility | |

| Toluene | 25 | Insoluble |

Stability Profile: Understanding Degradation Pathways

The stability of this compound is intrinsically limited by its chemical structure. The primary degradation route for nitrogen mustards is intramolecular cyclization, a reaction strongly influenced by the nucleophilicity of the nitrogen atom.

Mechanism of Degradation

The hydrochloride salt form significantly enhances the compound's shelf life.[7] By protonating the amine nitrogen, its nucleophilicity is drastically reduced, thus inhibiting the initial, rate-limiting cyclization step. However, in solution, particularly under neutral or basic conditions, the amine is deprotonated, initiating a cascade of degradation.

-

Deprotonation: The hydrochloride salt equilibrates with its free base form.

-

Intramolecular Cyclization: The nucleophilic nitrogen of the free base attacks the γ-carbon (on the propyl chain) or the β-carbon (on the ethyl chain), displacing the chloride ion to form a highly reactive five- or three-membered aziridinium or azetidinium cation intermediate, respectively.

-

Nucleophilic Attack: The strained cationic intermediate is rapidly attacked by any available nucleophile. In aqueous media, this is typically water, leading to the formation of the corresponding hydroxy-substituted amine.

Caption: Proposed Degradation Pathway of the Compound.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][8] The goal is to achieve 5-20% degradation of the active substance.[3]

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base-catalyzed degradation is often rapid.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.

-

Thermal: Store vials of the stock solution and solid material in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: For acid/base samples, neutralize them before analysis. For oxidative samples, quenching may not be necessary if diluted immediately.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Methodology

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent compound from all significant degradation products. A reverse-phase HPLC method with UV and/or mass spectrometric detection is the gold standard.[9][10][11]

Protocol: RP-HPLC Method Development

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a versatile starting point.

-

Mobile Phase:

-

Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH keeps the amine protonated and improves peak shape.

-

Organic (B): Acetonitrile or Methanol.

-

-

Detection: A photodiode array (PDA) detector is used to monitor the chromatogram at a suitable wavelength (e.g., 195-210 nm, as the compound lacks a strong chromophore) and to assess peak purity. Mass spectrometry (MS) is invaluable for identifying the mass of degradation products.[8][9][12]

-

Gradient Elution: Start with a low percentage of organic mobile phase (e.g., 5% B) and gradually increase it (e.g., to 95% B) to elute the parent compound and any less polar degradants.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is demonstrated by showing that the parent peak is pure and separated from all degradation products in the forced degradation samples.

-

Mass Balance: The principle of mass balance should be applied, where the sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration.[3] A significant deviation may indicate the formation of non-UV active or volatile degradants.

Conclusion and Recommendations

This compound is a highly reactive compound whose behavior is dictated by its nitrogen mustard functionality and its formulation as a hydrochloride salt. Its solubility is highest in polar protic solvents, a direct consequence of its ionic nature. While the salt form provides considerable stability in the solid state, the compound is prone to rapid degradation in neutral or alkaline solutions via intramolecular cyclization.

For professionals working with this molecule, the following is advised:

-

Storage: Store the solid material in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and degradation.

-

Handling: Prepare solutions fresh before use. For analytical standards, use acidic diluents (e.g., mobile phase A) to maintain the protonated, stable form of the amine.

-

Analysis: Employ a validated, stability-indicating HPLC method for all quantification to ensure that reported values are accurate and not convoluted by co-eluting degradation products.

A comprehensive understanding of these principles is not merely academic; it is a prerequisite for ensuring the quality, safety, and efficacy of any process or product involving this challenging but important chemical entity.

References

-

Salman, D., et al. (2016). HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies. Science.gov. [Link]

-

American Elements. (2-chloroethyl)(2-chloropropyl)amine hydrochloride | CAS 52801-93-1. American Elements. [Link]

-

BVS. Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl). BVS. [Link]

-

National Center for Biotechnology Information. 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem. [Link]

-

Sramkova, M., et al. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). National Center for Biotechnology Information (PMC). [Link]

-

ResearchGate. Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'). ResearchGate. [Link]

-

Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Tiehm, A., et al. (1997). Biodegradation of bis(1-chloro-2-propyl) ether via initial ether scission and subsequent dehalogenation by Rhodococcus sp. strain DTB. PubMed. [Link]

-

Otsuka, M., et al. (2019). Analysis of Degradation Products of Nitrogen Mustards via Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

-

S D Fine-Chem Limited. GHS Safety Data Sheet for BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. Sdfine. [Link]

-

Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

-

Wang, J., et al. (2020). Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate. PubMed. [Link]

-

Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. [Link]

-

Rood, K. M., & Copley, S. D. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Center for Biotechnology Information (PMC). [Link]

-

Islam, M. A., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]

Sources

- 1. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. sgs.com [sgs.com]

- 4. This compound [lgcstandards.com]

- 5. This compound [lgcstandards.com]

- 6. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. forced degradation products: Topics by Science.gov [science.gov]

- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride (CAS No. 78218-47-0), a critical chemical intermediate and a known impurity in the synthesis of the chemotherapeutic agent, Ifosfamide. This document elucidates the compound's chemical identity, its significance in pharmaceutical manufacturing, and detailed methodologies for its synthesis and analysis. The causal relationships behind synthetic pathways and analytical validations are explored to provide actionable insights for researchers and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of a Key Intermediate and Process Impurity

3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is a bifunctional alkylating agent of significant interest in organic synthesis and pharmaceutical development. Its primary relevance stems from its role as a process-related impurity in the manufacturing of Ifosfamide, a nitrogen mustard analogue used in the treatment of various cancers.[1][2] The presence of such impurities, even in trace amounts, can have implications for the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its formation, synthesis for use as a reference standard, and analytical detection is paramount for regulatory compliance and patient safety.

From a synthetic chemistry perspective, the dichloro-amine structure presents a versatile scaffold for the introduction of nucleophilic components, making it a valuable building block in the synthesis of more complex molecules. This guide will delve into the technical specifics of this compound, providing a robust resource for professionals working in drug development and quality assurance.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent scientific work.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | LGC Standards[3] |

| CAS Number | 78218-47-0 | LGC Standards[3] |

| Synonyms | (2-Chloroethyl)(3-chloropropyl)amine hydrochloride, Ifosfamide Impurity E | PubChem, Pharmaffiliates[4][5] |

| Molecular Formula | C₅H₁₁Cl₂N · HCl | LGC Standards[3] |

| Molecular Weight | 192.51 g/mol | LGC Standards[3] |

| Physical Appearance | White to off-white solid (typical for similar amine hydrochlorides) | Inferred from related compounds |

Synthesis and Mechanism of Formation

The synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is intrinsically linked to the manufacturing process of Ifosfamide. It can be prepared as a reference standard or may form as an impurity during synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The formation of this compound can be logically deduced from the known synthetic routes of Ifosfamide, which often involve the reaction of 3-amino-1-propanol with phosphorus oxychloride, followed by the introduction of a chloroethylamino moiety.[6][7] A plausible synthetic route for the targeted compound involves the reaction of 3-chloropropanol with 2-chloroethylamine.

Caption: Proposed synthetic pathway for 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible method for the synthesis of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride based on established organic chemistry principles for similar compounds.

Step 1: Synthesis of 3-((2-chloroethyl)amino)propan-1-ol

-

In a well-ventilated fume hood, dissolve 2-chloroethylamine hydrochloride in an excess of a suitable non-protic solvent (e.g., dichloromethane) and neutralize with a base (e.g., triethylamine) to obtain the free amine.

-

To this solution, add 3-chloropropanol dropwise at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Chlorination and Hydrochloride Salt Formation

-

Dissolve the crude 3-((2-chloroethyl)amino)propan-1-ol in a fresh portion of a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly add thionyl chloride dropwise. The hydroxyl group will be converted to a chloride.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

-

The reaction will generate the free base of the target compound. To form the hydrochloride salt, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-protic solvent (e.g., diethyl ether).

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-protic solvent, and dry under vacuum.

Justification of Experimental Choices:

-

The use of a non-protic solvent is crucial to avoid unwanted side reactions with the chlorinating agent.

-

Controlled temperature during additions helps to prevent runaway reactions and improve yield.

-

The formation of the hydrochloride salt at the final step aids in the purification and stabilization of the final product, as amine hydrochlorides are typically crystalline solids that are easier to handle than the corresponding free bases.

Analytical Methodologies for Quality Control

The detection and quantification of 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride as an impurity in Ifosfamide is critical for ensuring the quality and safety of the drug product.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is essential for the separation and quantification of this impurity.

Chromatographic Conditions (Suggested):

-

Column: A C18 reverse-phase column is a suitable starting point due to its versatility in separating polar and non-polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide the necessary resolution from the API and other impurities.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is appropriate as the compound lacks a strong chromophore. For higher sensitivity and specificity, mass spectrometry (LC-MS) is the preferred method.[8]

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.

Method Validation Workflow

A rigorous validation of the analytical method is required to ensure its reliability.

Caption: Workflow for the validation of an analytical method for impurity testing.

Safety and Handling

Given that 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is a bifunctional alkylating agent and structurally related to nitrogen mustards, it should be handled with extreme caution.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a process impurity in the synthesis of Ifosfamide. A thorough understanding of its synthesis, analytical detection, and safe handling is crucial for ensuring the quality and safety of this important chemotherapeutic agent. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers in this field.

References

-

Veeprho. (n.d.). Ifosfamide Impurities and Related Compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ifosfamide-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ifosfamide - Impurity E (Free Base). Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine. Retrieved from [Link]

- Patsnap. (n.d.). Method of synthesizing ifosfamide.

-

Seta Chemicals. (n.d.). Bis 2(Chloroethyl)amine HCL. Retrieved from [Link]

- Google Patents. (n.d.). CN101058589A - Method of synthesizing ifosfamide.

- Google Patents. (n.d.). WO1997022614A1 - Ifosfamide, analogues thereof and their preparation.

-

BVS. (2021). Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Chloro-N-(2-chloroethyl)propan-1-amine Hydrochloride [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-chloro-N-(2-chloroethyl)propan-1-amine | C5H11Cl2N | CID 3060542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Method of synthesizing ifosfamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 9. Ifosfamide synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: Historical Development, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent belonging to the nitrogen mustard family. While not a frontline chemotherapeutic agent itself, its significance lies in its role as a key intermediate and a known impurity in the synthesis of the widely used anticancer drug, Ifosfamide. This technical guide provides a comprehensive overview of the historical development of nitrogen mustards, a detailed examination of the probable synthetic pathways leading to this compound, its chemical properties, and its relevance in the context of pharmaceutical manufacturing and quality control.

Historical Context: The Genesis of Nitrogen Mustards as Alkylating Agents

The story of this compound is intrinsically linked to the broader history of nitrogen mustards, a class of compounds that emerged from the shadows of chemical warfare to become a cornerstone of modern cancer chemotherapy.

The journey began during World War I with the use of sulfur mustard, commonly known as mustard gas.[1] Medical observations of individuals exposed to this vesicant revealed profound bone marrow suppression and lymphoid aplasia.[2] This destructive effect on rapidly dividing cells, such as those in the bone marrow and lymphatic system, sparked the interest of scientists.

During World War II, research into chemical warfare agents continued, leading to the synthesis of nitrogen-based analogues of sulfur mustard, known as nitrogen mustards, in the 1930s.[3] These compounds were initially investigated for their potential as more systemically toxic chemical weapons.[3] However, the same properties that made them potent weapons also hinted at their therapeutic potential.

A pivotal moment came in 1942 when pharmacologists Louis Goodman and Alfred Gilman, studying the toxic effects of nitrogen mustards, recognized their potential to target rapidly proliferating cancer cells.[4][5] This led to secret clinical trials where nitrogen mustard was administered to a patient with non-Hodgkin's lymphoma, resulting in a remarkable, albeit temporary, tumor regression.[4] These findings, declassified after the war, are widely considered the dawn of modern cancer chemotherapy.[6]

The fundamental mechanism of action of nitrogen mustards lies in their ability to act as alkylating agents.[6][7] The lone pair of electrons on the nitrogen atom facilitates an intramolecular cyclization, forming a highly reactive aziridinium ion.[8] This electrophilic intermediate readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine, leading to the formation of covalent bonds.[8] As bifunctional agents, nitrogen mustards can alkylate two different guanine bases, causing intra- or inter-strand cross-linking of DNA. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[8]

The success of the early nitrogen mustards spurred the synthesis and investigation of thousands of derivatives in the following decades, including the development of clinically important drugs like cyclophosphamide and ifosfamide.[2] It is within this context of analog development and the intricate synthesis of complex chemotherapeutics that this compound emerges as a relevant, albeit less-known, member of this historic class of compounds.

Synthesis and Discovery of this compound

The synthesis of nitrogen mustards, including this compound, generally follows a well-established chemical pathway: the chlorination of a corresponding amino alcohol. The most common and industrially scalable method for this transformation is the use of thionyl chloride (SOCl₂).[11][12]

Proposed Synthetic Pathway

The logical precursor for the synthesis of (2-Chloroethyl)(3-chloropropyl)amine is N-(2-hydroxyethyl)-N-(3-hydroxypropyl)amine . The synthesis of this precursor can be achieved through the reaction of 3-amino-1-propanol with ethylene oxide or a 2-haloethanol. The subsequent chlorination of this diol would yield the desired product.

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or an intermolecular reaction with the chloride ion to yield the alkyl chloride. Given the presence of two hydroxyl groups, a stoichiometric excess of thionyl chloride is required.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the chlorination of amino alcohols with thionyl chloride.[5][10][13] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts violently with water, and the product is a potent alkylating agent. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Materials:

-

N-(2-hydroxyethyl)-N-(3-hydroxypropyl)amine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

-

Anhydrous diethyl ether or hexane for precipitation

-

Anhydrous HCl (gas or solution in a suitable solvent)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), add N-(2-hydroxyethyl)-N-(3-hydroxypropyl)amine dissolved in an anhydrous solvent.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add a stoichiometric excess (at least 2.2 equivalents) of thionyl chloride to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition. The reaction is exothermic and will generate significant amounts of HCl and SO₂ gas.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. A base trap should be used to capture any remaining volatile, corrosive materials.

-

Isolation of the Free Base (Optional): The resulting crude product can be carefully neutralized with a base (e.g., aqueous sodium carbonate) and extracted with an organic solvent to isolate the free amine.

-

Formation of the Hydrochloride Salt: Dissolve the crude product (or the isolated free base) in an anhydrous solvent (e.g., diethyl ether). Bubble anhydrous HCl gas through the solution, or add a solution of HCl in an anhydrous solvent, until precipitation is complete.

-

Purification: Collect the precipitated this compound by filtration, wash with cold anhydrous diethyl ether or hexane, and dry under vacuum.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the violent reaction of thionyl chloride with water, which would also lead to the formation of unwanted byproducts.

-

Slow Addition at Low Temperature: The slow, controlled addition of thionyl chloride at low temperatures is necessary to manage the exothermic nature of the reaction and to minimize the formation of side products.

-

Stoichiometric Excess of Thionyl Chloride: An excess of the chlorinating agent ensures the complete conversion of both hydroxyl groups to chlorides.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion.

-

Formation of the Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be an oil and less stable.

Chemical Properties and Characterization

This compound is a white to off-white crystalline solid. As a nitrogen mustard, its chemical reactivity is dominated by the two chloroalkyl groups.

Mechanism of Alkylation

Similar to other nitrogen mustards, the biological and chemical activity of (2-Chloroethyl)(3-chloropropyl)amine is predicated on the formation of a highly reactive aziridinium ion intermediate. The nitrogen atom, through intramolecular nucleophilic attack, displaces a chloride ion from either the 2-chloroethyl or the 3-chloropropyl chain. The three-membered aziridinium ring is highly strained and readily undergoes ring-opening upon attack by a nucleophile, such as a nitrogenous base in DNA. The presence of two chloroalkyl chains allows for this process to occur twice, leading to the potential for DNA cross-linking.

Caption: General mechanism of DNA alkylation by a nitrogen mustard.

Analytical Data Summary

| Property | Value |

| Chemical Formula | C₅H₁₁Cl₂N · HCl |

| Molecular Weight | 192.51 g/mol |

| CAS Number | 78218-47-0 |

| Appearance | White to off-white solid |

| ¹H NMR (Expected) | Signals corresponding to the methylene protons of the chloroethyl and chloropropyl chains, with downfield shifts for protons adjacent to chlorine and nitrogen atoms. |

| ¹³C NMR (Expected) | Resonances for the five carbon atoms of the chloroethyl and chloropropyl chains. |

| Mass Spectrometry (Expected) | A molecular ion peak corresponding to the free base (C₅H₁₁Cl₂N) and characteristic fragmentation patterns. |

Relevance in Drug Development and Quality Control

The primary relevance of this compound in the pharmaceutical industry is its status as a potential genotoxic impurity in the anticancer drug Ifosfamide.[9][10] Genotoxic impurities are substances that can damage DNA and are of significant concern due to their potential to be carcinogenic, even at very low levels.

Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of genotoxic impurities in active pharmaceutical ingredients (APIs). Therefore, highly sensitive analytical methods are required to detect and quantify trace amounts of this compound in batches of Ifosfamide.

The presence of this impurity can arise from several sources during the synthesis of Ifosfamide:

-

Unreacted Starting Material: If N-(2-chloroethyl)-N-(3-chloropropyl)amine is used as a precursor in a particular synthetic route to Ifosfamide, its incomplete reaction could lead to its presence in the final product.

-

Side Reactions: The complex multi-step synthesis of Ifosfamide can involve various reactive intermediates that could potentially lead to the formation of this impurity through side reactions.

-

Degradation: The Ifosfamide molecule itself contains chloroethyl groups and could potentially degrade under certain conditions to form related chloroalkylamines.

The control of this compound in Ifosfamide manufacturing is a critical aspect of ensuring the safety and quality of this important chemotherapeutic agent. This necessitates the development of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for its detection at parts-per-million (ppm) levels.

Conclusion

This compound, while not a therapeutic agent in its own right, occupies an important niche in the field of medicinal and process chemistry. Its history is rooted in the pioneering development of nitrogen mustards as the first effective cancer chemotherapies. Its synthesis, though not extensively documented for this specific molecule, can be reliably inferred from the well-established chlorination of amino alcohols. The primary contemporary relevance of this compound lies in its role as a critical process-related impurity in the manufacture of Ifosfamide. As such, a thorough understanding of its synthesis, reactivity, and analytical characterization is essential for drug development professionals and scientists involved in the quality control of this life-saving medication. The ongoing need to ensure the purity and safety of pharmaceuticals will continue to drive research into the detection and control of such genotoxic impurities.

References

-

Veeprho. (n.d.). Ifosfamide Impurities and Related Compound. Retrieved January 10, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Ifosfamide-impurities. Retrieved January 10, 2026, from [Link]

- Liv Hospital. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.

-

Wikipedia. (2023, October 27). Alkylating antineoplastic agent. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

CancerQuest. (n.d.). Discovery of Chemotherapy. Retrieved January 10, 2026, from [Link]

- Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.

- Singh, R., & Sharma, P. (2018). Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. European Journal of Medicinal Chemistry, 151, 425-454.

- Clemson University Open Textbooks. (n.d.). Cancer Chemotherapy: Alkylating Agents. In Science Technology and Society a Student Led Exploration.

- Colvin, M. (2015). Alkylating Agents. In Holland-Frei Cancer Medicine. 9th ed. Wiley-Blackwell.

- Bertin Environics. (2020, August 18). Nitrogen Mustard (HNs) 1930's.

-

Britannica. (n.d.). Nitrogen mustard. In Encyclopædia Britannica. Retrieved January 10, 2026, from [Link]

- Drug Discovery News. (2023, September 25). Chemotherapy's hidden origins.

-

Seta Chemicals. (n.d.). Bis 2(Chloroethyl)amine HCL. Retrieved January 10, 2026, from [Link]

- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2012). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 4(11), 4866-4871.

- LGC Standards. (n.d.). This compound.

- Google Patents. (2021). CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride.

- Google Patents. (2021). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

- Manufacturing Process Document. (n.d.). Manufacturing Process. Retrieved January 10, 2026, from a relevant industrial chemistry website.

-

National Center for Biotechnology Information. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem Compound Database. Retrieved January 10, 2026, from [Link]

- Academax. (n.d.). Preparation of 2-Chloroethyl Diisopropyl Ammonium Chloride. Retrieved January 10, 2026, from a relevant academic publisher's website.

-

Anshul Specialty Molecules. (n.d.). 2-Chloroethyl Amine HCl. Retrieved January 10, 2026, from [Link]

- LGC Standards. (n.d.). This compound.

Sources

- 1. Ecotoxicity and genotoxicity of cyclophosphamide, ifosfamide, their metabolites/transformation products and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acrolein - Wikipedia [en.wikipedia.org]

- 3. This compound [lgcstandards.com]

- 4. Preparation method of tris(2-chloroethyl)amine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Separation of ifosfamide and its degradation products using micellar electrokinetic chromatography - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 7. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. tandfonline.com [tandfonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

Toxicological and safety data for (2-Chloroethyl)(3-chloropropyl)amine hydrochloride

An In-Depth Technical Guide on the Toxicological and Safety Profile of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride

Disclaimer: Detailed toxicological and safety data for this compound (CAS No. 78218-47-0) are not extensively available in publicly accessible literature. This guide synthesizes information on the closely related and structurally similar compound, Bis(2-chloroethyl)amine hydrochloride (CAS No. 821-48-7), a well-characterized nitrogen mustard. The toxicological properties of this analog are used to infer the potential hazards of this compound. This approach is a common practice in toxicological assessment for data-poor chemicals but should be interpreted with caution. All recommendations and data presented herein should be confirmed with compound-specific testing.

Section 1: Executive Summary and Introduction

This compound is an organic compound that belongs to the family of nitrogen mustards.[1][2] These compounds are alkylating agents, a class of chemicals known for their high reactivity and ability to introduce alkyl groups into nucleophilic sites in cells. This reactivity is the basis for their use as intermediates in the synthesis of chemotherapeutic agents, which target the DNA of rapidly dividing cancer cells.[3] However, this same mechanism of action is also responsible for their significant toxicological profile.

This guide provides a comprehensive overview of the anticipated toxicological and safety data for this compound, primarily based on data from its analog, Bis(2-chloroethyl)amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally related compounds. The information herein is designed to foster a culture of safety and to provide a framework for the risk assessment and management of this potent chemical.

Section 2: Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a compound is fundamental to its safe handling and use.

| Property | Value | Source |

| Chemical Name | 3-chloro-N-(2-chloroethyl)propan-1-amine hydrochloride | [1][2] |

| CAS Number | 78218-47-0 | [1][2] |

| Molecular Formula | C5H11Cl2N · HCl | [1][2] |

| Molecular Weight | 192.51 g/mol | [1][2] |

| Appearance | White to light beige powder (based on analog) | [4] |

| Melting Point | 212 - 214 °C (for Bis(2-chloroethyl)amine hydrochloride) | |

| Solubility | Data not available | |

| Synonyms | 1-Propanamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | [2] |

Section 3: Toxicological Profile

The toxicological profile of nitrogen mustards is characterized by their ability to cause severe local and systemic effects. The following data is derived from studies on Bis(2-chloroethyl)amine hydrochloride and is expected to be broadly applicable to this compound.

Acute Toxicity

Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours).

| Route of Exposure | Effect | Observations and Remarks | Source |

| Oral | Harmful if swallowed. | May cause severe and permanent damage to the digestive tract.[4] Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract.[5] Systemic poisoning may occur, with symptoms including tremor, incoordination, and convulsions.[5] | |

| Dermal | Causes severe skin burns. | Direct contact can produce chemical burns.[4][5] The material can cause serious blisters and deep, slow-healing ulcers.[5] It may be absorbed through the skin, especially if the skin is broken, leading to systemic effects.[5] | |

| Inhalation | May cause severe respiratory tract irritation with possible burns. | Vapors or aerosols can irritate the mucous membranes.[5] Inhalation may lead to delayed pulmonary edema.[4] Systemic effects following inhalation can include nausea, vomiting, headache, and bone marrow impairment.[5] | |

| Eye Contact | Causes serious eye damage. | Vapors, mists, or direct contact can be extremely irritating and cause severe eye damage.[4][5] Nitrogen mustards are known to cause corneal damage and injury to the iris and lens.[5] |

Chronic Toxicity and Long-Term Effects

Chronic toxicity describes the adverse health effects from repeated exposures, often at low levels, to a substance over a prolonged period.

-

Mutagenicity: There is limited evidence to suggest that this class of compounds may cause irreversible, non-lethal mutagenic effects following a single exposure.[5] They are suspected of causing genetic defects.[6][7]

-

Carcinogenicity: While specific data for this compound is not available, related nitrogen mustards are considered possibly carcinogenic to humans.[8] The International Agency for Research on Cancer (IARC) has not classified Bis(2-chloroethyl)amine hydrochloride.

-

Teratogenicity and Developmental Toxicity: There is some evidence from animal studies that human exposure to related materials may result in developmental toxicity.[5] Exposure may cause physical defects in the developing embryo.[5]

-

Organ-Specific Effects: Repeated or prolonged exposure may lead to erosion of teeth, inflammation of the mouth, and bronchial irritation.[5] Effects on the bone marrow, lymph nodes, and reproductive system have also been noted for nitrogen mustards.[5]

Section 4: Safety and Handling

Given the significant hazards associated with this class of compounds, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[9][10][11][12]

-

Gloves: Two pairs of powder-free chemotherapy-rated gloves (tested according to ASTM D6978) should be worn.[9][12] The inner glove should be worn under the gown cuff, and the outer glove should completely cover the cuff.[9]

-

Gowns: A disposable, poly-coated, seamless gown with long sleeves and elastic or knitted cuffs that closes in the back is required.[9] Gowns should be changed every 2-3 hours or immediately after a spill.[9]

-

Eye and Face Protection: A full face shield in combination with goggles should be worn to protect against splashes.[9][10]

-

Respiratory Protection: For handling powders outside of a containment device, a NIOSH-certified N95 or higher respirator is necessary.[9][13] For large spills, a chemical cartridge-type respirator may be required.[12] All respirator use must comply with a respiratory protection program, including fit-testing.[9]

-

Head and Footwear: Full-coverage head and hair covers, as well as two pairs of shoe covers, are recommended when handling the compound.[9]

Engineering Controls and Handling Procedures

-

Ventilation: This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biological Safety Cabinet (for sterile preparations).[5][13]

-

Handling: Avoid all personal contact, including inhalation and contact with moisture.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5] Keep containers securely sealed when not in use.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][14] The storage container should be corrosive-resistant. Store locked up.

Diagram: PPE Donning and Doffing Workflow

Caption: Decision-making workflow for emergency response to an incident.

Section 6: Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations. [5]This typically involves disposal at a secure chemical landfill. [5]* Contaminated Materials: All PPE and cleanup materials should be collected in sealed, labeled containers for disposal as hazardous waste. [9]

Section 7: Conclusion

This compound is a potentially hazardous compound due to its structural similarity to nitrogen mustards. The data presented in this guide, extrapolated from its analog Bis(2-chloroethyl)amine hydrochloride, underscores the need for stringent safety protocols, including the use of appropriate engineering controls and a comprehensive PPE regimen. Researchers and drug development professionals must handle this compound with the utmost care, adhering to the safety and emergency procedures outlined. It is imperative to recognize the limitations of using analog data and to advocate for the development of compound-specific toxicological data to ensure the highest level of safety in the laboratory and beyond.

References

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

-

Chem Service. (2015, May 7). Tris-(2-chloroethyl)amine hydrochloride Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Bis-(2-Chloroethyl)-Amine Hydrochloride, 98% Material Safety Data Sheet. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]

-

Polovich, M., & Clark, P. C. (2012). Safe handling of hazardous drugs. Oncology Nursing Forum, 39(5), E433–E448. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

POGO. (n.d.). Personal Protective Equipment. POGO Satellite Manual. Retrieved from [Link]

-

Connor, T. H. (2007). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

-

Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center Laboratory Emergency Response Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tris(2-chloroethyl)amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

RTECS NUMBER-DP3750000-Chemical Toxicity Database. (n.d.). Retrieved from [Link]

-

Wang, Y., et al. (2021). Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride in trazodone hydrochloride by UPLC-MS/MS. Acta Pharmaceutica Sinica. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroethylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

American Elements. (n.d.). (2-chloroethyl)(2-chloropropyl)amine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound [lgcstandards.com]

- 2. This compound [lgcstandards.com]

- 3. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. halyardhealth.com [halyardhealth.com]

- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pogo.ca [pogo.ca]

- 12. pppmag.com [pppmag.com]

- 13. gerpac.eu [gerpac.eu]

- 14. fishersci.com [fishersci.com]

The Metabolic Odyssey of (2-Chloroethyl)(3-chloropropyl)amine Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

Preamble: Navigating the Metabolic Crossroads of a Bifunctional Alkylating Agent

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride, a nitrogen mustard derivative, represents a class of compounds with significant biological activity, primarily owing to their ability to form covalent bonds with nucleophilic biomolecules. The therapeutic potential and toxicological profile of such agents are intrinsically linked to their metabolic fate. Understanding the biotransformation of (2-Chloroethyl)(3-chloropropyl)amine is therefore not merely an academic exercise but a critical component in the preclinical development and safety assessment of any drug candidate bearing this structural motif.

This technical guide provides a comprehensive, albeit predictive, framework for elucidating the in vitro and in vivo metabolism of this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive body of knowledge surrounding the metabolism of structurally analogous nitrogen mustards, such as cyclophosphamide, ifosfamide, and other chloroethylamines.[1][2] Our approach is to present a hypothesis-driven roadmap for researchers, grounded in established biochemical principles and validated experimental methodologies.

Section 1: The Chemical Context - Reactivity and Predicted Metabolic Hotspots

(2-Chloroethyl)(3-chloropropyl)amine is characterized by two electrophilic centers: the 2-chloroethyl and the 3-chloropropyl moieties. The nitrogen atom, with its lone pair of electrons, is poised to participate in intramolecular cyclization, forming highly reactive aziridinium ions. This spontaneous, non-enzymatic reaction is a hallmark of nitrogen mustards and is the primary mechanism behind their DNA alkylating and cytotoxic effects.[2][3]

Beyond this inherent chemical reactivity, the molecule presents several "hotspots" for enzymatic metabolism:

-

Carbon atoms adjacent to the nitrogen (α-carbons): These are susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to N-dealkylation.[4][5]

-

Carbon atoms bearing the chlorine atoms: These sites are targets for both oxidative and hydrolytic dehalogenation.[6][7]

-

The secondary amine: This functional group can undergo N-oxidation.[5]

Section 2: Predicted In Vitro Metabolic Pathways

In vitro metabolism studies serve as the foundational screen for identifying the primary routes of biotransformation and the enzymes involved. For (2-Chloroethyl)(3-chloropropyl)amine, we can predict several key pathways.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[8]

-

Cytochrome P450-Mediated Oxidation: Liver microsomes are the workhorse for these studies. We hypothesize that CYP enzymes, particularly isoforms like CYP3A4, CYP2B6, and CYP2C9, which are known to metabolize cyclophosphamide and ifosfamide, will play a crucial role.[9]

-

Hydroxylation: Oxidation of the carbon atoms alpha to the nitrogen or chlorine can lead to the formation of unstable intermediates that subsequently break down.

-

N-dechloroethylation and N-dechloropropylation: This process would yield chloroacetaldehyde and 3-chloropropionaldehyde, respectively, which are known to be toxic.[4]

-

-